molecular formula C14H15N5O3S B2500959 5-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1203247-79-3

5-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2500959
CAS No.: 1203247-79-3
M. Wt: 333.37
InChI Key: SACAXVOBQYHIKP-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
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Biological Activity

5-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18N4O2S. Its molecular weight is approximately 354.43 g/mol. The structure includes an isoxazole ring and a triazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor growth and proliferation.
  • Modulation of Signaling Pathways : It has been shown to affect pathways related to cell survival and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast)3.3
LNCaP (Prostate)11
Panc-1 (Pancreatic)8

These results indicate a potent cytotoxic effect on breast cancer cells, suggesting a potential role in breast cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against both gram-positive and gram-negative bacteria in preliminary assays. Further studies are needed to determine the specific mechanisms involved.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A study involving MCF7 cells found that treatment with the compound led to significant apoptosis and reduced cell viability compared to controls. The mechanism was linked to the activation of caspase pathways.
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Research Findings

Recent studies have focused on optimizing the structure of the compound to improve its pharmacokinetic properties and reduce toxicity:

  • Structure-Activity Relationship (SAR) : Modifications in the triazole and isoxazole rings have been explored to enhance potency and selectivity against cancer cells.
  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics that support further development as a therapeutic agent.

Properties

IUPAC Name

5-methyl-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-9-8-10(17-22-9)13(20)15-5-6-19-14(21)18(2)12(16-19)11-4-3-7-23-11/h3-4,7-8H,5-6H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACAXVOBQYHIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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